4-Fluoro-1,2,3,4-tetrahydroisoquinoline

Overview

Description

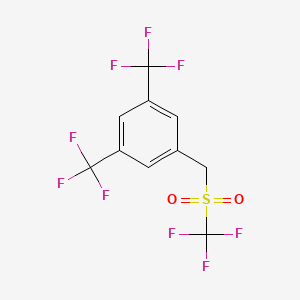

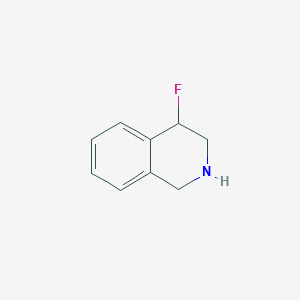

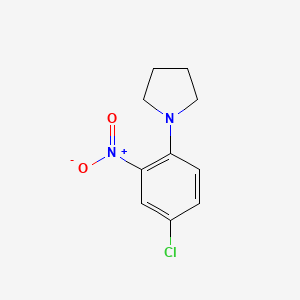

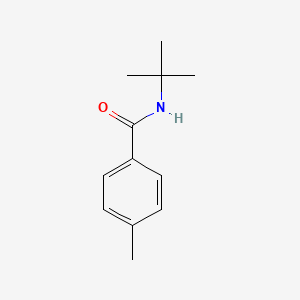

4-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a structural motif present in various bioactive compounds and pharmaceuticals. The presence of a fluorine atom in the molecule can significantly alter its physical, chemical, and biological properties, making it a valuable target for synthesis and study in medicinal chemistry.

Synthesis Analysis

The synthesis of fluorinated tetrahydroisoquinolines can be achieved through various methods. For instance, a directed ortho-lithiation reaction has been employed to synthesize 8-fluoro-3,4-dihydroisoquinoline, which can be further transformed into 1,8-disubstituted tetrahydroisoquinolines . Another approach involves a silver-catalyzed intramolecular aminofluorination of alkyne to produce 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines in a one-pot reaction . Additionally, a Rh(III)-catalyzed defluorinative [4 + 2] annulation has been developed to synthesize 1,3,4-functionalized isoquinolines .

Molecular Structure Analysis

The introduction of fluorine into the tetrahydroisoquinoline structure can lead to changes in molecular conformation and packing features. For example, the crystal structures of fluorine-substituted isoquinolines have been studied, revealing various intermolecular interactions involving fluorine atoms, such as C–F...F and C–H...F, which influence the crystal packing . These interactions are crucial for understanding the role of organic fluorine in molecular design and crystal engineering.

Chemical Reactions Analysis

Fluorinated tetrahydroisoquinolines can undergo a range of chemical reactions. The presence of fluorine can facilitate certain transformations, such as fluorine-amine exchange reactions, and can also act as a reactive handle for further functionalization . The reactivity of these compounds can be exploited to synthesize a wide array of derivatives with potential applications in drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives are influenced by the presence of the fluorine atom. Fluorine can increase the lipophilicity of the molecule, which in turn can affect its ability to penetrate the blood-brain barrier (BBB). A study found a good correlation between lipophilicity (Clog P) and BBB permeability for a series of tetrahydroisoquinolines . Furthermore, the introduction of fluorine can impact the molecule's electronic properties and stability, making it a valuable modification for the development of new pharmaceuticals.

Scientific Research Applications

Synthesis and Transformation

4-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives have been utilized in the synthesis of various compounds, highlighting their importance in organic chemistry. For instance, the synthesis of 8-Fluoro-3,4-dihydroisoquinoline, which is closely related to 4-Fluoro-1,2,3,4-tetrahydroisoquinoline, has been described. This synthesis utilizes a directed ortho-lithiation reaction and the resulting compounds are valuable in creating potential central nervous system drug candidates (Hargitai et al., 2018).

Pharmacological Evaluation

Certain 1,2,3,4-tetrahydroisoquinoline derivatives, such as 1-isopropyl derivatives, have been synthesized and evaluated for their bradycardic activities. These studies show that structural modifications on the tetrahydroisoquinoline ring significantly influence their biological activity, particularly in the context of antihypertensive effects (Watanuki et al., 2011).

Novel Synthesis Approaches

Innovative methods have been developed for synthesizing various fluorinated isoquinolines, including 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines. These methods involve silver-catalyzed intramolecular aminofluorination of alkyne, representing a significant advancement in the efficient synthesis of these compounds (Liu et al., 2013).

Catalysis and Asymmetric Synthesis

C1-chiral tetrahydroisoquinolines, which include 4-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives, are recognized for their wide range of bioactivities and applications in asymmetric catalysis. Novel strategies have been developed for the stereoselective synthesis of these compounds, significantly contributing to the field of asymmetric synthesis and natural product synthesis (Liu et al., 2015).

Crystal Engineering and Fluorine Substitution

Studies on crystal engineering have investigated the influence of organic fluorine, such as in fluorine-substituted isoquinolines, on crystal packing. These studies provide insights into the role of fluorine in altering molecular conformations and intermolecular interactions, which is crucial for understanding the material properties of these compounds (Choudhury et al., 2003; Choudhury & Row, 2006).

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . There is also intense interest in the development of ponytails that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability .

properties

IUPAC Name |

4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEAELIWPMHPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379207 | |

| Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

537033-79-7 | |

| Record name | 4-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)

![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)

![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)